molecular formula C26H20N2O5 B11282938 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11282938
M. Wt: 440.4 g/mol
InChI Key: TVQOKCQBHWMLLV-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring fused with a pyrimidine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, including the formation of the benzofuran and pyrimidine rings. One common method involves a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . This method not only minimizes side reactions but also ensures a high yield, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its anti-tumor and antibacterial properties make it a potential candidate for drug development. Additionally, its anti-oxidative and anti-viral activities are being explored for various therapeutic applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. Similarly, its antibacterial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Compared to other benzofuran derivatives, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique structure and diverse biological activities. Similar compounds include benzothiophene and other benzofuran derivatives, which also exhibit anti-tumor and antibacterial properties . the specific combination of a benzofuran ring with a pyrimidine ring in this compound provides it with unique properties that are not found in other related compounds.

Properties

Molecular Formula

C26H20N2O5

Molecular Weight

440.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H20N2O5/c1-16-6-8-17(9-7-16)13-27-23-19-4-2-3-5-20(19)33-24(23)25(29)28(26(27)30)14-18-10-11-21-22(12-18)32-15-31-21/h2-12H,13-15H2,1H3

InChI Key

TVQOKCQBHWMLLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

Origin of Product

United States

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